molecular formula C14H17N5O3S B2733590 N-(methylsulfonyl)-6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinamide CAS No. 2411635-59-9

N-(methylsulfonyl)-6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinamide

Cat. No.: B2733590
CAS No.: 2411635-59-9
M. Wt: 335.38
InChI Key: JIOBCFJJUCCDEU-UHFFFAOYSA-N
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Description

“N-(methylsulfonyl)-6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . It also contains a pyrrolidine ring, which is a type of organic compound that contains a five-membered ring with four carbon atoms and one nitrogen atom .

Scientific Research Applications

Utilization in Mammals, Insects, and Bacteria

N-(methylsulfonyl)-6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinamide is a derivative of nicotinamide, a compound with broad biological significance. Research indicates various nicotinamide derivatives, including compounds similar to this compound, are active against pellagra and are metabolized in mammals, insects, and bacteria (Ellinger, Fraenkel, & Abdel Kader, 1947).

Bio-renewable Protic Ionic Liquid and Bi-functional Catalyst

Nicotinum methane sulfonate (NMS), derived from nicotine and structurally related to this compound, has been characterized as a bio-renewable protic ionic liquid with dual acid and base functional groups. It shows excellent catalytic activity in the one-pot synthesis of 2-amino-3-cyanopyridines (Tamaddon & Azadi, 2018).

Neutrophil Elastase Inhibition

A compound structurally related to this compound, AZD9668, has been identified as a novel oral inhibitor of neutrophil elastase, an enzyme implicated in respiratory diseases. This research suggests potential therapeutic applications in treating diseases like bronchiectasis and chronic obstructive pulmonary disease (Stevens et al., 2011).

Role in Cancer

Nicotinamide N-methyltransferase (NNMT), which metabolizes compounds like this compound, has been found to play a significant role in various human diseases, including cancer. Overexpression of NNMT is implicated in several cancers, highlighting its potential as a molecular target for cancer therapy (Babault et al., 2018).

Corrosion Inhibition

Nicotinamide derivatives, which include compounds structurally similar to this compound, have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution. This research suggests their potential utility in industrial applications involving metal protection (Chakravarthy, Mohana, & Kumar, 2014).

Properties

IUPAC Name

N-methylsulfonyl-6-pyrazol-1-yl-2-pyrrolidin-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-23(21,22)17-14(20)11-5-6-12(19-10-4-7-15-19)16-13(11)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOBCFJJUCCDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C1=C(N=C(C=C1)N2C=CC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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